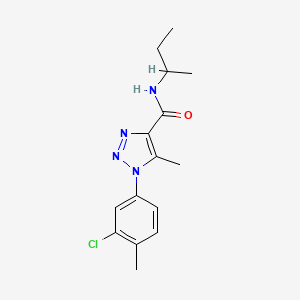
N-(butan-2-yl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the 3-chloro-4-methylphenyl group: This step involves the use of a suitable halogenated aromatic compound, such as 3-chloro-4-methylphenyl bromide, which undergoes a nucleophilic substitution reaction with the triazole ring.
Attachment of the sec-butyl group: This can be done through an alkylation reaction, where the triazole ring is treated with a sec-butyl halide in the presence of a base.
Formation of the carboxamide group: This involves the reaction of the triazole derivative with an appropriate amine, such as sec-butylamine, to form the carboxamide group.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparación Con Compuestos Similares
1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole: This compound lacks the carboxamide group and may have different biological activities.
1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its chemical reactivity and biological properties.
1-(3-chloro-4-methylphenyl)-5-methyl-N-(tert-butyl)-1,2,3-triazole-4-carboxamide: This compound has a tert-butyl group instead of a sec-butyl group, which may influence its steric properties and interactions with molecular targets.
The uniqueness of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19ClN4O |
|---|---|
Peso molecular |
306.79 g/mol |
Nombre IUPAC |
N-butan-2-yl-1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H19ClN4O/c1-5-10(3)17-15(21)14-11(4)20(19-18-14)12-7-6-9(2)13(16)8-12/h6-8,10H,5H2,1-4H3,(H,17,21) |
Clave InChI |
BSWXAVXJNCIKLK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15155590.png)
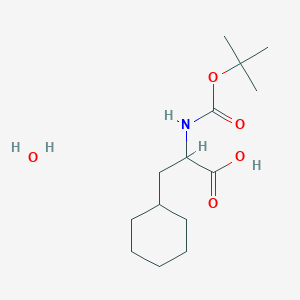
![(3-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B15155603.png)
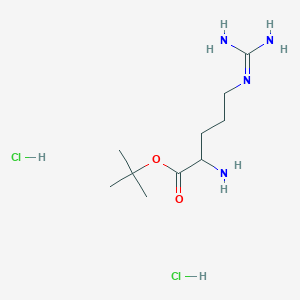
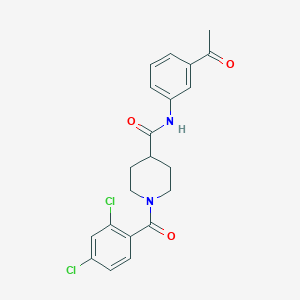
![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B15155630.png)
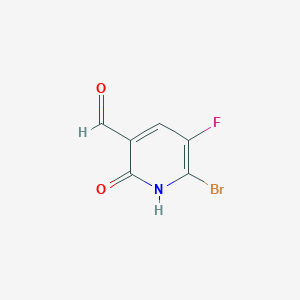
![Propyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155646.png)
![N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15155650.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155652.png)
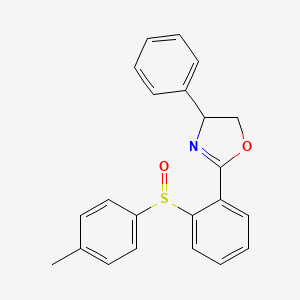
![3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B15155657.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15155665.png)
![3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide](/img/structure/B15155671.png)
